molecular formula C14H20Cl2N2O2 B2667153 2-chloro-N-({4-[(morpholin-4-yl)methyl]phenyl}methyl)acetamide hydrochloride CAS No. 1052077-24-3

2-chloro-N-({4-[(morpholin-4-yl)methyl]phenyl}methyl)acetamide hydrochloride

Cat. No.: B2667153
CAS No.: 1052077-24-3
M. Wt: 319.23
InChI Key: JRVUDVFABRYTCE-UHFFFAOYSA-N
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Description

2-chloro-N-({4-[(morpholin-4-yl)methyl]phenyl}methyl)acetamide hydrochloride is a synthetic organic compound with a molecular weight of 305.2 g/mol . It is characterized by the presence of a morpholine ring, a phenyl group, and a chloroacetamide moiety. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-({4-[(morpholin-4-yl)methyl]phenyl}methyl)acetamide hydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-({4-[(morpholin-4-yl)methyl]phenyl}methyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-({4-[(morpholin-4-yl)methyl]phenyl}methyl)acetamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-({4-[(morpholin-4-yl)methyl]phenyl}methyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-({4-[(morpholin-4-yl)methyl]phenyl}methyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and phenyl group provide a versatile scaffold for further chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2.ClH/c15-9-14(18)16-10-12-1-3-13(4-2-12)11-17-5-7-19-8-6-17;/h1-4H,5-11H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVUDVFABRYTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CNC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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